2-(hydroxyimino)-N-[3-(methylamino)propyl]-2-(2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(hydroxyimino)-N-[3-(methylamino)propyl]-2-(2-pyridinyl)acetamide is a chemical compound with the molecular formula C6H13N3O2 It is known for its unique structure, which includes a hydroxyimino group, a methylamino-propyl chain, and a pyridinyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxyimino)-N-[3-(methylamino)propyl]-2-(2-pyridinyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pyridinecarboxaldehyde, hydroxylamine hydrochloride, and 3-methylamino-propylamine.
Formation of Hydroxyimino Group: The first step involves the reaction of 2-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the hydroxyimino group.
Addition of Methylamino-Propyl Chain: The next step involves the reaction of the intermediate product with 3-methylamino-propylamine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-(hydroxyimino)-N-[3-(methylamino)propyl]-2-(2-pyridinyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-(hydroxyimino)-N-[3-(methylamino)propyl]-2-(2-pyridinyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(hydroxyimino)-N-[3-(methylamino)propyl]-2-(2-pyridinyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with target proteins, while the methylamino-propyl chain and pyridinyl ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(hydroxyimino)-N-[3-(methylamino)propyl]-2-(2-pyridinyl)acetamide include:
2-Hydroxyimino-N-(3-aminopropyl)-2-pyridin-2-yl-acetamide: Similar structure but with an amino group instead of a methylamino group.
2-Hydroxyimino-N-(3-dimethylamino-propyl)-2-pyridin-2-yl-acetamide: Similar structure but with a dimethylamino group instead of a methylamino group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
404380-34-3 |
---|---|
Molekularformel |
C11H16N4O2 |
Molekulargewicht |
236.27g/mol |
IUPAC-Name |
(2Z)-2-hydroxyimino-N-[3-(methylamino)propyl]-2-pyridin-2-ylacetamide |
InChI |
InChI=1S/C11H16N4O2/c1-12-6-4-8-14-11(16)10(15-17)9-5-2-3-7-13-9/h2-3,5,7,12,17H,4,6,8H2,1H3,(H,14,16)/b15-10- |
InChI-Schlüssel |
QDZBEBTYILIQHR-GDNBJRDFSA-N |
SMILES |
CNCCCNC(=O)C(=NO)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.